molecular formula C11H25N2O2P B3282555 Allyl tetraethyldiamidophosphate CAS No. 75219-49-7

Allyl tetraethyldiamidophosphate

Cat. No.: B3282555
CAS No.: 75219-49-7
M. Wt: 248.30 g/mol
InChI Key: NZRFSLMXTFGVGZ-UHFFFAOYSA-N
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Description

Allyl tetraethyldiamidophosphate is an organophosphorus compound with the molecular formula C11H25N2O2P. It is also known by its IUPAC name, [(diethylamino)(prop-2-en-1-yloxy)phosphoryl]diethylamine . This compound is characterized by the presence of an allyl group attached to a tetraethyldiamidophosphate moiety, making it a versatile molecule in various chemical applications.

Preparation Methods

The synthesis of allyl tetraethyldiamidophosphate typically involves the reaction of sodium bis(diethylamino)phosphate with an allyl compound under alkaline conditions . The reaction proceeds as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Allyl tetraethyldiamidophosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Allyl tetraethyldiamidophosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of allyl tetraethyldiamidophosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target enzyme .

Comparison with Similar Compounds

Allyl tetraethyldiamidophosphate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tetraethyldiamidophosphate moiety, which imparts distinct chemical properties and reactivity compared to other allyl compounds.

Properties

IUPAC Name

N-[diethylamino(prop-2-enoxy)phosphoryl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N2O2P/c1-6-11-15-16(14,12(7-2)8-3)13(9-4)10-5/h6H,1,7-11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRFSLMXTFGVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=O)(N(CC)CC)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226188
Record name Allyl tetraethyldiamidophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75219-49-7
Record name Phosphorodiamidic acid, tetraethyl-, 2-propenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75219-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Allyl tetraethyldiamidophosphate
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Record name Allyl tetraethyldiamidophosphate
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Record name Allyl tetraethyldiamidophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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